Product packaging for 2-(Dichloromethyl)-5-nitropyridine(Cat. No.:)

2-(Dichloromethyl)-5-nitropyridine

Cat. No.: B13681954
M. Wt: 207.01 g/mol
InChI Key: HJXQCUKIYKAWEJ-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-5-nitropyridine (CAS 1086385-05-8) is a versatile nitropyridine derivative valued in organic synthesis and medicinal chemistry research. This compound serves as a key synthetic intermediate for the development of more complex molecules. The reactive dichloromethyl and nitro groups on the pyridine ring make it a valuable building block for exploring novel chemical spaces. Compounds within this chemical class, specifically chloromethyl nitropyridines, have been investigated for their functional properties in industrial research. Patents indicate that similar structures demonstrate potent antimicrobial and fungicidal activities , showing efficacy against a range of bacteria and fungi in preservative applications . Researchers can leverage this multifunctional handle for constructing targeted libraries or for use in method development. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Proper safety protocols should be followed, as handling this compound requires a laboratory setting with appropriate engineering controls and personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Cl2N2O2 B13681954 2-(Dichloromethyl)-5-nitropyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

IUPAC Name

2-(dichloromethyl)-5-nitropyridine

InChI

InChI=1S/C6H4Cl2N2O2/c7-6(8)5-2-1-4(3-9-5)10(11)12/h1-3,6H

InChI Key

HJXQCUKIYKAWEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])C(Cl)Cl

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for 2 Dichloromethyl 5 Nitropyridine

Direct Halogenation Strategies for Pyridine (B92270) Derivatives

The direct introduction of substituents onto a pre-existing pyridine ring is a cornerstone of pyridine chemistry. For the synthesis of 2-(dichloromethyl)-5-nitropyridine, this approach bifurcates into two key transformations: the halogenation of a methyl group at the 2-position and the nitration of the ring at the 5-position.

Introduction of the Dichloromethyl Moiety via Halogenation of Methylated Pyridines

The conversion of a methyl group on the pyridine ring to a dichloromethyl group is typically achieved through free-radical chlorination. This method is particularly effective for the side-chain halogenation of picoline (methylpyridine) derivatives. The reaction proceeds by the homolytic cleavage of chlorine molecules (Cl₂) to generate chlorine radicals, which then abstract a hydrogen atom from the methyl group. The resulting benzylic-type radical reacts with another molecule of chlorine to form the chlorinated product and another chlorine radical, thus propagating the chain reaction.

The degree of chlorination (mono-, di-, or trichlorination) can be controlled by careful management of the reaction conditions, such as the stoichiometry of the chlorinating agent, reaction time, and temperature. For instance, the synthesis of 2-chloro-5-(trichloromethyl)pyridine (B1585791) from 2-chloro-5-methylpyridine (B98176) is achieved by reacting it with chlorine gas in the presence of a free-radical initiator. google.comepo.org A similar, but more controlled, application of this principle would be required to favor the formation of the dichloromethyl group.

A patent for the side-chain chlorination of 2-chloro-methylpyridines describes a method where the reaction is carried out by bubbling chlorine gas into the reaction liquid in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and a basic solution to neutralize the hydrogen chloride byproduct. google.com This method can produce monochloro-, dichloro-, and trichloromethyl derivatives, with the product distribution being influenced by the reaction parameters. google.com

Table 1: Illustrative Examples of Side-Chain Chlorination of Pyridine Derivatives

Starting Material Chlorinating Agent/Conditions Product Reference
2-Chloro-5-methylpyridine Cl₂, free radical initiator 2-Chloro-5-(trichloromethyl)pyridine google.comepo.org
2-Chloro-methylpyridines Cl₂, radical initiator, basic solution 2-Chloro-(monochloromethyl)pyridine, 2-Chloro-(dichloromethyl)pyridine, and/or 2-Chloro-(trichloromethyl)pyridine google.com
Beta-picoline Molecular chlorine, initiator 2-Chloro-5-(trichloromethyl)pyridine google.com

Regioselective Nitration in Pyridine Systems for 5-Nitro Substitution

The introduction of a nitro group at the 5-position of the pyridine ring is a critical step. Due to the electron-deficient nature of the pyridine ring, direct electrophilic nitration requires harsh conditions and can lead to low yields. jscimedcentral.com The reactivity is further influenced by the substituents already present on the ring.

A common strategy involves the nitration of a pre-existing halogenated pyridine. For example, the synthesis of 2-chloro-5-nitropyridine (B43025) can be achieved by the nitration of 2-chloropyridine. However, a more established route starts from 2-aminopyridine (B139424), which is first nitrated to 2-amino-5-nitropyridine (B18323). researchgate.netguidechem.com The amino group, being an activating group, facilitates the electrophilic substitution at the 5-position. Subsequently, the amino group is converted to a chloro group via a Sandmeyer-type reaction, which involves diazotization with a nitrite (B80452) salt in the presence of a mineral acid, followed by treatment with a copper(I) chloride source. A similar multi-step sequence starting from 2-amino-4-methylpyridine (B118599) is used to produce 2-chloro-4-methyl-5-nitropyridine. google.com

Another approach involves the N-oxidation of the pyridine ring. The resulting pyridine N-oxide is more susceptible to electrophilic substitution. For instance, 2,3-dimethylpyridine can be oxidized to the corresponding N-oxide, which is then nitrated to yield 2,3-dimethyl-4-nitropyridine-N-oxide. google.com The nitro group can then be further manipulated, and the N-oxide can be reduced in a subsequent step.

An interesting phenomenon observed in pyridine chemistry is the migration of a nitro group. In some instances, the nitration of pyridine compounds with dinitrogen pentoxide (N₂O₅) initially forms an N-nitropyridinium salt. researchgate.net Upon treatment with a nucleophile like sodium bisulfite, this intermediate can form unstable dihydropyridine (B1217469) adducts, which then rearrange through a google.compdx.edu sigmatropic shift of the nitro group to yield the 3-nitropyridine (B142982) product. researchgate.netgoogle.com This provides an alternative mechanistic pathway to direct electrophilic substitution for the introduction of a nitro group onto the pyridine ring.

Multi-Step Synthesis from Precursors

An alternative to the functionalization of a pre-formed pyridine ring is the construction of the ring itself with the desired substituents already in place or in a form that can be easily converted.

Pyridine Ring Construction Approaches Leading to this compound Core

While specific examples for the direct construction of the this compound core are not prevalent in the reviewed literature, general methods for pyridine synthesis could be adapted. One such approach involves the condensation of α,β-unsaturated carbonyl compounds with enamines or other nitrogen-containing species.

A patented method for the synthesis of 2-chloro-5-nitropyridine provides an example of a ring construction approach. This process starts with a 2-halogenated acrylate (B77674) and nitromethane, which undergo an addition reaction. The resulting intermediate is then condensed with a trialkyl orthoformate and cyclized with an ammonia-ammonium salt mixture to form 2-hydroxy-5-nitropyridine (B147068). The hydroxyl group is subsequently converted to a chloro group. To adapt this for the synthesis of this compound, one would need to start with a precursor that already contains the dichloromethyl group or a group that can be readily converted to it.

Cyclization Reactions Utilizing Nitro- and Halogen-Containing Starting Materials

A significant pathway to the nitropyridine core of the target molecule involves building the ring from acyclic precursors containing the necessary nitro and halogen functionalities. One patented method details a high-yield synthesis of 2-chloro-5-nitropyridine, a direct precursor to this compound, starting from 2-halogenated acrylates. google.com

This process begins with the condensation of a 2-halogenated acrylate with nitromethane, catalyzed by an organic base. This is followed by a further condensation with a trialkyl orthoformate, such as triethyl orthoformate, in the presence of a Lewis acid catalyst. The resulting intermediate then undergoes a pyridine cyclization reaction with an ammonia-ammonium salt mixture to yield 2-hydroxy-5-nitropyridine. google.com This initial phase avoids a direct nitration step on a pre-formed pyridine ring, which can enhance safety and reduce wastewater. The final step in forming the key precursor is the chlorination of the hydroxyl group. google.com

Functional Group Interconversions on Pyridine Derivatives

The modification of existing pyridine derivatives through functional group interconversions represents a cornerstone in the synthesis of complex molecules like this compound.

Conversion of Hydroxyl to Halogen at the 2-Position of Nitropyridines

A common and crucial transformation is the conversion of 2-hydroxy-5-nitropyridine into 2-chloro-5-nitropyridine. This step is vital as the chloro-substituent is a versatile leaving group for subsequent reactions. The process is typically achieved through chlorination using potent chlorinating agents.

One established method involves reacting 2-hydroxy-5-nitropyridine with phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅). The reaction is heated, and upon completion, the excess phosphorus oxychloride is removed, and the product is isolated by neutralization. chemicalbook.com Another variation of this chlorination uses phosphorus oxychloride with N,N-Diethyl Aniline and tetraethylammonium (B1195904) chloride, heated to 120–125 °C for several hours. google.com These methods provide high yields of the desired 2-chloro-5-nitropyridine. chemicalbook.comgoogle.com

A detailed synthesis route starting from 2-aminopyridine also converges on this step. The process involves nitrating 2-aminopyridine to get 2-amino-5-nitropyridine, followed by a diazotization reaction to convert the amino group to a hydroxyl group, yielding 2-hydroxy-5-nitropyridine. google.com This intermediate is then chlorinated as described above to furnish the 2-chloro-5-nitropyridine precursor. google.com

Introduction of Dichloromethyl Group via Vicarious Nucleophilic Substitution (VNS)

The introduction of the dichloromethyl group onto the 5-nitropyridine ring is effectively achieved through Vicarious Nucleophilic Substitution (VNS). VNS is a powerful type of nucleophilic aromatic substitution where a hydrogen atom, rather than a leaving group like a halogen, is replaced. wikipedia.org This reaction is particularly well-suited for electron-deficient aromatic systems such as nitropyridines. organic-chemistry.orgnih.gov

In the context of synthesizing this compound, the VNS reaction would involve reacting a suitable nitropyridine precursor with a carbanion that bears a leaving group at the nucleophilic center. organic-chemistry.org For dichloromethylation, a trichloromethyl carbanion (⁻CCl₃), typically generated from chloroform (B151607) (CHCl₃) and a strong base, serves as the nucleophile. The mechanism involves the addition of the ⁻CCl₃ carbanion to the pyridine ring, usually at a position ortho or para to the electron-withdrawing nitro group, to form a Meisenheimer-type adduct. nih.gov This is followed by a base-induced β-elimination of a chloride ion from the adduct to restore aromaticity, resulting in the formation of the dichloromethylated product. nih.gov This method allows for the direct C-H functionalization of the nitropyridine ring. nih.govdur.ac.uk

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the careful optimization of reaction conditions, including the choice of catalysts, solvents, and temperature.

Catalyst Systems in Dichloromethylation and Nitration Reactions

Catalysts play a pivotal role in various stages of the synthesis. In the cyclization pathway starting from 2-halogenated acrylates, Lewis acids such as zinc chloride, ferric chloride, aluminum trichloride, or stannic chloride are employed to catalyze the condensation with triethyl orthoformate. google.com

For nitration reactions, such as the conversion of 2-aminopyridine, a mixed acid system of concentrated sulfuric acid and fuming nitric acid or nitrosonitric acid is used. google.comchemicalbook.com

In Vicarious Nucleophilic Substitution (VNS) for dichloromethylation, the "catalyst" is typically a stoichiometric amount of a strong base. The base, such as potassium tert-butoxide (t-BuOK), is essential for generating the required carbanion from the precursor (e.g., chloroform). organic-chemistry.orgkuleuven.be More than two equivalents of the base are often necessary as it is consumed in both the initial deprotonation and the subsequent elimination step. organic-chemistry.org

Solvent Effects and Temperature Control in Synthetic Protocols

The choice of solvent and precise temperature control are critical for maximizing yield and minimizing side products. In the synthesis of 2-hydroxy-5-nitropyridine via cyclization, specific temperature ranges are defined for each reaction stage: the initial addition reaction is maintained between 20-80 °C, while the subsequent condensation is performed at a higher temperature of 70-120 °C. google.com

Similarly, the functional group interconversions require strict temperature management. The nitration of 2-aminopyridine is conducted at below 10 °C during the initial addition, and the temperature is kept below 30 °C during the addition of the nitrating mixture. google.com The subsequent diazotization to form the hydroxyl group is performed at sub-zero temperatures (-5 to 0 °C). google.com The chlorination of 2-hydroxy-5-nitropyridine is a high-temperature process, typically carried out at 100-105 °C chemicalbook.com or 120-125 °C. google.com

For VNS reactions, solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are commonly used. organic-chemistry.org The solvent/base system can significantly influence the regioselectivity of the substitution. For instance, the t-BuOK/THF system is known to favor the formation of tight ion pairs, leading to selective substitution at the ortho position relative to the nitro group. kuleuven.be

Data Tables

Table 1: Reaction Conditions for 2-Chloro-5-nitropyridine Synthesis

Step Starting Materials Reagents/Catalysts Solvent Temperature Yield Reference
Cyclization & Chlorination 2-Halogenated acrylate, Nitromethane Organic Base, Lewis Acid, NH₃/Ammonium Salt, Chlorinating Agent - Addition: 20-80°C, Condensation: 70-120°C, Chlorination: 60-140°C High google.com
Nitration & Diazotization 2-Aminopyridine H₂SO₄, Nitrosonitric Acid, NaNO₂ Water, Alcohol Nitration: <30°C, Diazotization: -5 to 0°C Hydrolysis Step: 81.3% google.com
Chlorination 2-Hydroxy-5-nitropyridine POCl₃, PCl₅ - 100-105°C 95.3% chemicalbook.com

Isolation and Purification Methodologies for Synthetic Intermediates

The successful synthesis of this compound hinges on the effective isolation and purification of its various synthetic intermediates. The purity of each intermediate directly impacts the yield and purity of the subsequent steps and the final product. Methodologies employed are standard yet critical, primarily involving crystallization, chromatography, extraction, and distillation, tailored to the specific physicochemical properties of each compound.

Key intermediates in the synthetic pathways leading to this compound include compounds like 2-amino-5-nitropyridine, 2-hydroxy-5-nitropyridine, and 2-chloro-5-nitropyridine. The choice of purification technique is determined by factors such as the stability of the compound, the nature of impurities, and the scale of the reaction.

Crystallization and Recrystallization

Crystallization is a cornerstone technique for purifying solid intermediates. This process relies on the differences in solubility between the desired compound and impurities in a chosen solvent system. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution, which is then cooled to induce crystallization of the pure compound.

In the synthesis of 2-chloro-5-nitropyridine from its precursor 2-hydroxy-5-nitropyridine, recrystallization is a crucial final step. google.com After initial workup, the crude 2-hydroxy-5-nitropyridine can be purified by recrystallization from a mixed solvent system of water and alcohol to achieve high purity. google.com Similarly, in a related synthesis, the intermediate 2,3,6-trichloro-5-(trichloromethyl)pyridine (B6317128) is purified by recrystallization from 1,2-dichloroethane (B1671644) with active carbon used as a decolorant to remove colored impurities. asianpubs.org The resulting fine compound is obtained after filtration. asianpubs.org

Another example involves the purification of N-(4-chloro-3-nitropyridine-2-yl) cyclopropane (B1198618) carboxamide, an intermediate in some nitropyridine derivative syntheses. After initial isolation, the solid mass is stirred with ethyl acetate (B1210297) at ambient temperature and then cooled to 0-5°C to precipitate the pure product, which is then filtered and dried. google.com

Table 1: Recrystallization Methods for Nitropyridine Intermediates

Intermediate CompoundSolvent SystemConditionsReference
2-Hydroxy-5-nitropyridineWater and Alcohol (2:1 ratio)Recrystallization from the mixed solution. google.com
2,3,6-Trichloro-5-(trichloromethyl)pyridine1,2-DichloroethaneRecrystallization with active carbon for decolorization. asianpubs.org
N-(4-chloro-3-nitropyridine-2-yl) cyclopropane carboxamideEthyl AcetateStirred at 25-35°C, then cooled to 0-5°C to induce precipitation. google.com
2-Amino-5-bromo-3-nitropyridineWaterThe precipitated solid is collected by filtration and washed with water. orgsyn.org

Chromatographic Techniques

Chromatography is an essential tool for purifying intermediates that are difficult to separate by crystallization alone, or for isolating products from complex reaction mixtures.

Silica (B1680970) gel column chromatography is frequently employed. For instance, in a synthesis pathway for 2-alkoxy-5-alkoxymethyl-pyridines, a related class of compounds, the crude residue is purified by chromatography on silica gel. google.com The separation is achieved using a mobile phase, or eluent, composed of a petroleum ether and ethyl acetate mixture (5:1 by volume). google.com

High-Performance Liquid Chromatography (HPLC) is primarily used for assessing the purity of intermediates rather than for bulk purification, though preparative HPLC can be used for small-scale, high-purity isolations. For example, the purity of 2-methylamino-5-nitropyridine (B1361840) can be monitored via HPLC using a C18 column with a mobile phase of 70% methanol (B129727) and 30% water.

Thin-Layer Chromatography (TLC) is used extensively to monitor the progress of reactions, such as the conversion of 2-hydroxyl-5-nitropyridine, to determine the point of completion before proceeding with workup and purification. google.com

Table 2: Chromatographic Purification of Pyridine Intermediates

Intermediate/Related CompoundChromatography TypeStationary PhaseMobile Phase (Eluent)Reference
3-Dichloromethyl-pyridine derivativeColumn ChromatographySilica GelPetroleum ether/Ethyl acetate (5:1) google.com
N-(5-iodo-6-methoxypyridin-3-yl)hydroxylamine derivativeColumn ChromatographySilica GelEtOAc:hexanes (1:1 to 1:0) rsc.org
2-Methylamino-5-nitropyridineHPLC (for purity analysis)C18 Column70% Methanol / 30% Water

Extraction and Distillation

Liquid-liquid extraction is a common method for the initial workup of a reaction mixture. It separates the target compound from unreacted starting materials, catalysts, and inorganic salts based on its differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. In the synthesis of nitropyridine derivatives, following the reaction, the organic layer is often separated, and the aqueous layer is further extracted with a solvent like dichloromethane (B109758) to maximize the recovery of the product. google.com In the final purification step for 2-chloro-5-nitropyridine, the reaction residue is poured into ice water and then extracted multiple times with ethyl acetate. google.com The combined organic phases are then washed with a saturated saline solution before drying and solvent evaporation. google.com

Vacuum or reduced-pressure distillation is particularly useful for purifying liquid intermediates or removing high-boiling solvents. In the synthesis of a trichloromethyl pyridine derivative, vacuum distillation was used to separate the reactant, with a specific fraction collected at 120-124 °C under a pressure of 10 mmHg. asianpubs.org Similarly, after the diazotization of 2-amino-5-nitropyridine to form 2-hydroxy-5-nitropyridine, the filtrate undergoes decompression distillation as part of the workup procedure before recrystallization. google.com

Table 3: Isolation of Intermediates via Extraction and Distillation

IntermediateMethodSolvents / ConditionsPurposeReference
Nitropyridine derivativeExtractionDichloromethaneExtract product from the aqueous layer. google.com
2-Chloro-5-nitropyridineExtractionEthyl AcetateExtract product from the aqueous reaction mixture. google.com
2,3,6-Trichloro-5-(trichloromethyl)pyridine precursorVacuum Distillation120-124 °C / 10 mmHgSeparation of the reactant from the mixture. asianpubs.org
2-Hydroxy-5-nitropyridineDecompression DistillationReduced pressureRemoval of solvent/volatiles from the filtrate. google.com

Mechanistic Investigations of Reactions Involving 2 Dichloromethyl 5 Nitropyridine

Elucidation of Reaction Mechanisms for Dichloromethylation of Pyridines

The introduction of a dichloromethyl group onto a pyridine (B92270) ring, a process known as dichloromethylation, is a significant transformation. While direct dichloromethylation of pyridine itself can be challenging, the reaction of pyridine derivatives with dichloromethane (B109758) provides insight into the mechanism. The reaction between pyridine derivatives and dichloromethane proceeds via two consecutive SN2 reactions. pdx.edunih.gov In this mechanism, the pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbon of dichloromethane. This results in the formation of a pyridinium (B92312) intermediate and the displacement of a chloride ion. The resulting intermediate is then subject to a second, much faster, nucleophilic attack by another pyridine molecule, yielding a methylenebispyridinium dichloride compound. pdx.edunih.gov

The rate of the second substitution is significantly faster than the first. For instance, in the reaction of 4-(dimethylamino)pyridine with dichloromethane, the second-order rate constant for the second substitution is approximately 17,000 times greater than that of the first. pdx.edu This kinetic profile explains why the monosubstituted intermediate is often not isolated or detected during the reaction. pdx.edunih.gov The reaction is also influenced by the substitution pattern on the pyridine ring, with 2-substituted pyridines showing diminished nucleophilicity due to steric hindrance, making them less reactive in this transformation. pdx.edu

Detailed Studies of Nucleophilic Aromatic Substitution at the Pyridine 2-Position

The pyridine ring in 2-(dichloromethyl)-5-nitropyridine is activated towards nucleophilic attack, particularly at the 2-position, due to the electron-withdrawing nature of the nitro group.

Substitution of the Dichloromethyl Group

Recent studies, however, have suggested that some SNAr reactions, particularly those involving heterocycles, may proceed through a concerted mechanism where bond formation and bond breaking occur in a single transition state, bypassing a discrete Meisenheimer intermediate. nih.gov

Substitution of Other Halogens (e.g., Chlorine) in Analogous Structures

In analogous 2-halopyridine structures, such as 2-chloro-5-nitropyridine (B43025), the halogen atom is a good leaving group in nucleophilic aromatic substitution reactions. youtube.com The generally accepted mechanism for these reactions is a two-step addition-elimination sequence via a Meisenheimer complex. nih.gov However, the leaving group ability can vary, with the typical order in activated aryl substrates being F > NO2 > Cl ≈ Br > I. rsc.orgnih.gov This "element effect" is often taken as evidence for a rate-determining nucleophilic addition step. nih.gov

For some pyridinium compounds, the mechanism can be more complex, involving rate-determining deprotonation of an addition intermediate. rsc.orgnih.gov In the case of 2-chloro-5-nitropyridine, the reaction with a base can lead to a ring-opening and ring-closing (SN(ANRORC)) mechanism, where a carbanion intermediate is formed. researchgate.net The geometry of this intermediate is crucial for the subsequent ring-closing step. researchgate.net

Reductive Transformations of the Nitro Group and Subsequent Reactivity

The nitro group of this compound is susceptible to reduction, which opens up further avenues for chemical transformations.

Pathways for Nitro Group Reduction

The reduction of aromatic nitro compounds can proceed through various pathways, depending on the reducing agent and reaction conditions. masterorganicchemistry.comwikipedia.org A common pathway involves the six-electron reduction of the nitro group to an amino group. nih.gov This transformation is believed to occur stepwise, proceeding through nitroso and hydroxylamino intermediates. nih.govorientjchem.org

Several reagents are effective for this reduction:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a common and efficient method. masterorganicchemistry.comcommonorganicchemistry.com

Metal/Acid Systems: Easily oxidized metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid are widely used. masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Sodium hydrosulfite, sodium sulfide, and tin(II) chloride are also employed for the reduction of nitroarenes. wikipedia.orgcommonorganicchemistry.com

The choice of reducing agent can be critical for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. sci-hub.stdavidpublisher.com For instance, catalytic hydrogenation with a sulfided platinum catalyst has been used for the chemoselective reduction of nitro groups in the presence of heteroaryl halides. sci-hub.st

Electrophilic Reactivity of the Pyridine Ring System

The pyridine ring, particularly when substituted with an electron-withdrawing group like the nitro group, is generally deactivated towards electrophilic aromatic substitution. youtube.com The nitrogen atom in the pyridine ring is basic and can be protonated or coordinate to a Lewis acid under the conditions of many electrophilic substitution reactions, further deactivating the ring. youtube.com

If electrophilic substitution does occur, it is directed to the meta-position (C-3 or C-5) relative to the ring nitrogen. youtube.comyoutube.com This is because the intermediates formed by attack at the ortho (C-2, C-6) or para (C-4) positions have a resonance structure where the positive charge is placed on the already electron-deficient nitrogen atom, which is highly unfavorable. youtube.com The presence of the nitro group at the 5-position in this compound would further deactivate the ring towards electrophilic attack.

To enhance the reactivity of the pyridine ring towards electrophiles, activating groups can be introduced, or the reaction can be carried out on the corresponding pyridine N-oxide. The N-oxide can then be deoxygenated after the substitution reaction. youtube.com

Reactivity and Functionalization Studies of 2 Dichloromethyl 5 Nitropyridine

Nucleophilic Substitution Reactions of the Dichloromethyl Group

The dichloromethyl group (-CHCl₂) serves as a synthetic equivalent of a formyl group (-CHO), also known as a masked aldehyde. This functionality is susceptible to nucleophilic attack, leading to the displacement of one or both chloride ions. These reactions provide a pathway to a variety of other functional groups at the 2-position of the 5-nitropyridine scaffold.

The reaction of 2-(dichloromethyl)-5-nitropyridine with oxygen nucleophiles, such as alcohols or phenols, is expected to yield acetals or ketals, or under aqueous acidic conditions, the corresponding aldehyde. The initial substitution of one chloride ion by an alkoxide or phenoxide, followed by the substitution of the second, results in the formation of a diether, an acetal.

A typical reaction involves treating the dichloromethyl compound with a sodium alkoxide, such as sodium methoxide, in the corresponding alcohol as a solvent. This reaction proceeds via a sequential nucleophilic substitution mechanism. While direct experimental data for this compound is not extensively published, the reactivity can be inferred from similar compounds. For instance, the reaction of 2-chloro-5-nitrothiazole with sodium methoxide results in the displacement of the chloro group to form 2-methoxy-5-nitrothiazole .

Furthermore, the hydrolysis of the dichloromethyl group to a formyl group is a fundamental transformation. This is typically achieved by treatment with water under acidic conditions, such as in the presence of sulfuric acid. This conversion yields the valuable intermediate, 5-nitro-2-pyridinecarboxaldehyde, which is a building block for more complex molecules.

Table 1: Representative Reactions with Oxygen Nucleophiles

Nucleophile Reagent/Conditions Expected Product
Water H₂SO₄ (aq), Heat 5-Nitro-2-pyridinecarboxaldehyde
Methanol (B129727) Sodium Methoxide in Methanol 2-(Dimethoxymethyl)-5-nitropyridine

The dichloromethyl group can also react with various nitrogen-based nucleophiles. The reaction with primary or secondary amines is a versatile method for forming imines (Schiff bases) or enamines. This transformation often proceeds through the in-situ formation of the aldehyde, which then readily condenses with the amine.

For example, reacting this compound with a primary amine, such as aniline, in the presence of a base would be expected to yield the corresponding N-(5-nitropyridin-2-ylmethylene)aniline. Kinetic studies on the reaction of 2-chloro-5-nitropyridine (B43025) with substituted anilines have shown that these nucleophilic aromatic substitution reactions proceed readily, indicating the high electrophilicity of the pyridine (B92270) ring which would also facilitate reactions at the dichloromethyl position researchgate.net. The reaction with hydrazine or its derivatives can similarly be used to produce hydrazones, which are important intermediates in organic synthesis.

Sulfur nucleophiles, such as thiols, are generally potent nucleophiles and are expected to react with this compound. The reaction with a thiolate, such as sodium thiophenoxide, would lead to the formation of a dithioacetal, 5-nitro-2-(bis(phenylthio)methyl)pyridine. Studies on the reactions of nitropyridines with thiols have demonstrated that the nitro group facilitates nucleophilic substitution on the ring, and similar activation is expected for the side-chain dichloromethyl group nih.gov.

Carbon nucleophiles, such as stabilized carbanions (e.g., from malonic esters) or organometallic reagents, can also participate in substitution reactions. The vicarious nucleophilic substitution (VNS) of hydrogen is a known reaction for nitropyridines, where a carbanion adds to the ring, followed by elimination acs.org. A similar principle could apply to the dichloromethyl group, where the carbanion displaces the chloride ions, leading to C-C bond formation.

Transformations Involving the Nitro Group

The nitro group is a key functional handle on the this compound molecule, enabling a range of synthetic modifications. Its strong electron-withdrawing character not only influences the reactivity of other parts of the molecule but also allows for its own transformation into other important functional groups.

One of the most significant transformations of the nitro group is its reduction to a primary amine (-NH₂). This conversion yields 5-amino-2-(dichloromethyl)pyridine, a valuable bifunctional intermediate. The challenge in this reaction is to selectively reduce the nitro group without affecting the dichloromethyl group.

Several methods are available for the chemoselective reduction of aromatic nitro compounds. Catalytic hydrogenation is a common method, but standard catalysts like Palladium on carbon (Pd/C) might also lead to hydrodechlorination of the dichloromethyl group. Raney Nickel is often a milder alternative for hydrogenation that can be more tolerant of halogenated compounds.

Alternatively, reduction using metals in acidic media is a classic and effective method. Reagents such as iron powder in acetic acid, tin(II) chloride (SnCl₂) in hydrochloric acid, or zinc dust are known to selectively reduce nitro groups in the presence of other reducible functionalities guidechem.com.

Table 2: Common Reagents for Selective Nitro Group Reduction

Reagent Typical Conditions Comments
Fe / Acetic Acid Reflux A classic, cost-effective method with good chemoselectivity.
SnCl₂·2H₂O HCl, Ethanol A mild and widely used method for selective nitro reduction.
H₂ / Raney Ni Methanol, RT Catalytic hydrogenation that often preserves chloro-substituents.

The successful synthesis of the related compound 5-amino-2-(chloromethyl)pyridine demonstrates the feasibility of selectively reducing the nitro group while preserving a halomethyl substituent at the 2-position bldpharm.com.

Beyond reduction, the nitro group profoundly influences the reactivity of the pyridine ring, primarily by activating it towards nucleophilic aromatic substitution (SNAr). In this compound, the nitro group at the 5-position strongly activates the 2- and 6-positions of the ring towards nucleophilic attack. While the 2-position is already substituted, this electronic activation enhances the reactivity of the dichloromethyl group itself by stabilizing the transition states of nucleophilic attack.

In appropriately substituted pyridines, the nitro group itself can act as a leaving group, being displaced by a nucleophile. However, this is generally less common than the displacement of a halide and typically requires strong nucleophiles and specific reaction conditions. More commonly, the nitro group directs the substitution of other leaving groups on the ring. For instance, in 2,6-dichloro-3-nitropyridine, nucleophilic attack is favored at the 2-position due to the combined inductive and resonance effects of the nitro group stackexchange.com. This principle underscores the critical role of the nitro group in directing the functionalization of multi-substituted pyridine systems.

Cross-Coupling Reactions at the Pyridine Ring

The functionalization of the pyridine ring of this compound and its analogues is predominantly achieved through transition metal-catalyzed cross-coupling reactions. These methods are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. The electron-deficient nature of the pyridine ring, accentuated by the nitro group at the 5-position, makes positions C2, C4, and C6 susceptible to such transformations, provided a suitable leaving group, such as a halogen, is present.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Stille)

Palladium-catalyzed reactions are central to the derivatization of the 5-nitropyridine core. organic-chemistry.org These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org While direct C-H activation is a developing field, the majority of established protocols involve the coupling of an organometallic reagent with a halo-substituted pyridine. For the purpose of this discussion, we will consider the reactivity of related 2-halo-5-nitropyridines as model systems to illustrate the potential of the this compound scaffold in these transformations.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. wikipedia.org The Suzuki-Miyaura coupling of 2-halo-5-nitropyridines with various aryl and heteroaryl boronic acids proceeds efficiently in the presence of a palladium catalyst and a base. nih.govnih.gov The reaction is tolerant of a wide range of functional groups.

For instance, the coupling of 2-bromo-5-nitropyridine with different arylboronic acids can be achieved using a catalyst system like Pd(PPh₃)₄ and a base such as Na₂CO₃ or K₂CO₃.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. organic-chemistry.orgwikipedia.org This reaction provides a direct method for the vinylation of the pyridine ring. The reaction of 2-bromo-5-nitropyridine with various alkenes, such as styrene or acrylates, typically employs a palladium catalyst like Pd(OAc)₂ with a phosphine ligand and a base. youtube.com

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. wikipedia.orglnigchrm.in This method is known for its mild reaction conditions and tolerance of a wide array of functional groups. organic-chemistry.orgnrochemistry.com The coupling of 2-bromo-5-nitropyridine with organostannanes, such as vinyltributyltin or aryltributyltin, can be catalyzed by Pd(PPh₃)₄ to yield the corresponding 2-vinyl or 2-aryl-5-nitropyridines. rsc.org

ReactionSubstrate 1Substrate 2Catalyst/LigandBaseSolventYield (%)
Suzuki-Miyaura2-Bromo-5-nitropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O85
Suzuki-Miyaura2-Chloro-5-nitropyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane92
Heck2-Bromo-5-nitropyridineStyrenePd(OAc)₂/P(o-tol)₃Et₃NDMF78
Heck2-Iodo-5-nitropyridinen-Butyl acrylate (B77674)PdCl₂(PPh₃)₂K₂CO₃Acetonitrile90
Stille2-Bromo-5-nitropyridineVinyltributyltinPd(PPh₃)₄-Toluene88
Stille2-Bromo-5-nitropyridine(Thiophen-2-yl)tributylstannanePd₂(dba)₃/P(fur)₃-THF95

Other Metal-Mediated Coupling Methodologies

Beyond palladium, other transition metals can mediate cross-coupling reactions on the nitropyridine ring. Nickel catalysts, for example, are often used for coupling reactions involving less reactive chlorides. Iron and copper-catalyzed systems have also been developed for specific C-C and C-heteroatom bond formations, often offering a more economical and sustainable alternative to palladium. Copper-catalyzed Ullmann-type reactions can be employed for the formation of C-N, C-O, and C-S bonds at the pyridine nucleus.

Ring Functionalization and Derivatization

Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. This deactivation is further intensified by the presence of the strongly electron-withdrawing nitro group at the 5-position and the dichloromethyl group at the 2-position. Consequently, electrophilic substitution on the this compound ring is challenging and requires harsh reaction conditions. If substitution does occur, the electrophile would be directed to the C3 or C4 positions, which are the least deactivated positions. Reactions such as nitration or halogenation would necessitate forcing conditions, and yields are often low due to the ring's low reactivity.

Lithiation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. However, for this compound, direct deprotonation of the pyridine ring using strong bases like organolithium reagents is complicated. The presence of the acidic protons on the dichloromethyl group and the electrophilic nature of the nitro group can lead to side reactions. A more viable approach involves halogen-metal exchange on a halogenated precursor. For example, starting from a bromo-substituted this compound, treatment with an organolithium reagent at low temperature could generate a lithiated intermediate. This powerful nucleophile can then be quenched with a variety of electrophiles to introduce new functional groups onto the pyridine ring.

Reaction TypeStarting MaterialReagentsProductNotes
Halogen-Metal Exchange and Quenching4-Bromo-2-(dichloromethyl)-5-nitropyridine1) n-BuLi, THF, -78 °C; 2) DMF2-(Dichloromethyl)-5-nitroisonicotinaldehydeHypothetical pathway based on known reactivity.
Halogen-Metal Exchange and Quenching4-Bromo-2-(dichloromethyl)-5-nitropyridine1) n-BuLi, THF, -78 °C; 2) CO₂This compound-4-carboxylic acidHypothetical pathway.

Stereoselective Transformations (if applicable to chiral derivatives)

For stereoselective transformations to be relevant, a chiral center must be present in the molecule. In the case of this compound itself, the molecule is achiral. However, if one of the chlorine atoms on the dichloromethyl group were to be substituted in a stereoselective manner, or if a chiral substituent were introduced elsewhere on the pyridine ring through the aforementioned coupling reactions, then diastereoselective or enantioselective transformations could be explored. For example, asymmetric reduction of a ketone introduced at the 4-position via lithiation and quenching could lead to chiral alcohol derivatives. At present, specific studies on stereoselective transformations involving chiral derivatives of this compound are not widely reported in the literature.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For 2-(Dichloromethyl)-5-nitropyridine, key functional groups include the pyridine (B92270) ring, the nitro group (NO₂), and the dichloromethyl group (CHCl₂).

The analysis of related nitropyridine derivatives provides a basis for assigning the expected vibrational frequencies. For instance, studies on 2-amino-5-nitropyridine (B18323) and 2-hydroxy-5-nitropyridine (B147068) reveal characteristic bands for the nitro group and the pyridine ring. researchgate.netelsevierpure.com The nitro group typically exhibits strong asymmetric and symmetric stretching vibrations. In 2-amino-3-methyl-5-nitropyridine (B21948), these are observed in the FTIR spectrum. nih.gov Similarly, the C-H stretching vibrations of the pyridine ring are expected in the 3000-3100 cm⁻¹ region.

The dichloromethyl group will introduce its own characteristic vibrations. The C-H stretching of the CHCl₂ group is anticipated to appear in the 2900-3000 cm⁻¹ range. The C-Cl stretching vibrations are expected at lower frequencies, typically in the 800-600 cm⁻¹ region.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Pyridine RingC-H stretching3000 - 3100
C=C, C=N stretching1600 - 1400
Nitro Group (NO₂)Asymmetric stretching1570 - 1500
Symmetric stretching1370 - 1300
Dichloromethyl (CHCl₂)C-H stretching2900 - 3000
C-Cl stretching800 - 600

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would provide further confirmation of the functional groups and skeletal vibrations of the molecule.

In studies of 2-amino-3-methyl-5-nitropyridine and 2-hydroxy-5-methyl-3-nitropyridine, FT-Raman spectroscopy has been used to identify the vibrational modes. nih.govniscpr.res.in For this compound, the symmetric stretching of the nitro group is expected to be a strong band in the Raman spectrum. The pyridine ring breathing modes, which are often strong in Raman, would also be prominent. The C-Cl symmetric stretch of the dichloromethyl group would also be observable.

Table 2: Predicted FT-Raman Active Vibrations for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Pyridine RingRing breathing~1000
C-H in-plane bending1300 - 1000
Nitro Group (NO₂)Symmetric stretching1370 - 1300
Dichloromethyl (CHCl₂)C-Cl symmetric stretching750 - 550

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the proton of the dichloromethyl group.

The pyridine ring has three protons at positions 3, 4, and 6. The electron-withdrawing nitro group at position 5 will significantly deshield the adjacent protons at positions 4 and 6, causing their signals to appear at a lower field (higher ppm). The proton at position 3 will be less affected. The coupling between these protons will result in a characteristic splitting pattern. Based on data for related compounds like 2-chloro-5-nitropyridine (B43025) and 2,4-dichloro-3-nitropyridine, the aromatic protons are expected in the δ 7.5-9.0 ppm range. chemicalbook.comchemicalbook.com

The single proton of the dichloromethyl group is expected to appear as a singlet, significantly downfield due to the deshielding effect of the two chlorine atoms and the adjacent pyridine ring.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionExpected Chemical Shift (δ, ppm)Multiplicity
H-3~7.8 - 8.2Doublet
H-4~8.4 - 8.8Doublet of doublets
H-6~9.0 - 9.4Doublet
-CHCl₂~6.5 - 7.5Singlet

Carbon-13 NMR (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift dependent on its electronic environment.

In this compound, five distinct signals are expected for the pyridine ring carbons and one for the dichloromethyl carbon. The carbon attached to the nitro group (C-5) and the carbon attached to the dichloromethyl group (C-2) will be significantly deshielded. The chemical shifts of the pyridine carbons can be predicted by comparison with data for compounds like 2-nitropyridine. spectrabase.com The dichloromethyl carbon is expected to appear in the δ 60-80 ppm range.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionExpected Chemical Shift (δ, ppm)
C-2~150 - 155
C-3~120 - 125
C-4~140 - 145
C-5~145 - 150
C-6~150 - 155
-CHCl₂~60 - 80

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the structure of a molecule by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the pyridine ring. sdsu.edu Cross-peaks would be observed between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions. The absence of a cross-peak between H-3 and H-6 would confirm their meta relationship.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C HSQC experiment directly correlates each proton with the carbon to which it is attached. nih.gov This would allow for the unambiguous assignment of the signals for the C-3/H-3, C-4/H-4, C-6/H-6, and the dichloromethyl C/H pairs.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. In the study of this compound, mass spectrometry would be a critical tool for confirming its molecular formula, C₆H₄Cl₂N₂O₂.

While specific experimental mass spectrometry data for this compound is not widely available in published literature, a theoretical analysis can predict the expected observations. The molecular weight of this compound is approximately 207.0 g/mol . The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum for the molecular ion peak ([M]⁺). Specifically, the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 natural abundance would lead to a cluster of peaks at m/z 206, 208, and 210 in an approximate ratio of 9:6:1.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. A primary fragmentation event would be the loss of a chlorine atom, leading to a significant fragment ion peak. Another expected fragmentation would involve the cleavage of the C-C bond between the pyridine ring and the dichloromethyl group. The nitro group (NO₂) is also a common point of fragmentation, potentially leading to the loss of NO₂ or O. A comprehensive analysis of these fragmentation patterns would provide unequivocal confirmation of the compound's structure.

Table 1: Predicted Mass Spectrometry Data for this compound

Analysis Type Predicted Observation
Molecular FormulaC₆H₄Cl₂N₂O₂
Molecular Weight~207.0 g/mol
Molecular Ion PeakIsotopic cluster at m/z 206, 208, 210
Key FragmentationLoss of Cl, loss of CHCl₂, loss of NO₂

Note: The data in this table is predictive and based on general principles of mass spectrometry, as specific experimental data for this compound is not publicly available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous proof of the connectivity of the atoms in this compound and reveal detailed information about its bond lengths, bond angles, and intermolecular interactions in the solid state.

Currently, the specific crystal structure of this compound has not been reported in crystallographic databases. However, analysis of similar pyridine derivatives allows for a hypothetical description of its potential solid-state structure. It is anticipated that the pyridine ring would be essentially planar. The dichloromethyl and nitro groups would be substituents on this ring, and their precise orientations would be determined by steric and electronic factors.

Table 2: Hypothetical Crystallographic Data Parameters for this compound

Parameter Expected Information
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond Lengths (Å)C-C, C-N, C-Cl, N-O
Bond Angles (°)Angles within the pyridine ring and involving substituents
Intermolecular InteractionsHydrogen bonding, van der Waals contacts

Note: This table represents the type of data that would be obtained from an X-ray crystallographic analysis. Specific values are not provided as the crystal structure of this compound has not been experimentally determined and reported.

Theoretical and Computational Chemistry Studies of 2 Dichloromethyl 5 Nitropyridine

Quantum Chemical Calculations

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures

There is a lack of published research that has utilized Density Functional Theory (DFT) to specifically investigate the ground state geometry and electronic structure of 2-(Dichloromethyl)-5-nitropyridine. Consequently, detailed data on its optimized molecular structure and conformational analysis are not available.

Optimized Molecular Structures (Bond Lengths, Bond Angles, Dihedral Angles)

Specific optimized molecular structure parameters, including bond lengths, bond angles, and dihedral angles for this compound, as determined by DFT calculations, are not documented in the existing scientific literature.

Conformational Analysis

A conformational analysis of this compound, which would identify the most stable conformations and the energy barriers between them, has not been reported in the available research.

Ab Initio Methods (e.g., Hartree-Fock) for Electronic Properties

No specific studies employing Ab Initio methods, such as Hartree-Fock, to calculate the electronic properties of this compound have been found. Such studies would provide insights into the molecule's electronic distribution and other fundamental properties.

Electronic Structure Analysis

Detailed electronic structure analysis of this compound is not present in the current body of scientific literature.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the stability of molecules. By transforming the complex many-electron wavefunction into a localized Lewis-like structure of electron pairs in bonding and lone pair orbitals, NBO analysis provides a chemically intuitive picture of bonding.

The electron-withdrawing nature of the nitro group and the dichloromethyl group significantly influences the electronic distribution within the pyridine (B92270) ring. The NBO analysis quantifies these effects by calculating the stabilization energies (E(2)) associated with donor-acceptor interactions. Stronger interactions, indicated by higher E(2) values, signify greater charge delocalization and increased stability.

Table 1: Representative Donor-Acceptor Interactions from NBO Analysis (Hypothetical Data for Illustrative Purposes)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N1π(C2-C3)5.4
LP(1) O1 (NO2)π(N-C5)18.2
LP(2) O2 (NO2)π(N-C5)25.6
π(C2-C3)π(C4-C5)15.8
π(C5-C6)π(N1-C2)20.1
LP(1) Cl1σ(C-Cl2)2.5

Note: This table is illustrative and based on expected interactions in similar molecules. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution around a molecule, with different colors indicating regions of varying electrostatic potential.

In the MEP map of this compound, the regions of most negative electrostatic potential (typically colored red or yellow) are associated with the lone pairs of the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These electron-rich areas are susceptible to electrophilic attack. Conversely, the regions of most positive electrostatic potential (colored blue) are located around the hydrogen atoms of the pyridine ring and the carbon atom of the dichloromethyl group, indicating these are the likely sites for nucleophilic attack.

The strong electron-withdrawing effects of both the nitro and dichloromethyl groups lead to a significant polarization of the molecule. This results in a highly electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution. Computational studies on the closely related 2-chloro-5-nitropyridine (B43025) show a similar distribution of electrostatic potential, with the most negative region located on the oxygen atoms of the nitro group.

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

The Fukui function distinguishes between sites susceptible to nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). For this compound, the electron-deficient nature of the pyridine ring suggests that the ring carbon atoms, particularly those ortho and para to the nitro group, will have high values of f+(r), indicating their susceptibility to nucleophilic attack. Conversely, the oxygen atoms of the nitro group are expected to have high f-(r) values, marking them as the primary sites for electrophilic attack.

While specific calculated Fukui function values for this compound are not available in published literature, the general principles of reactivity for nitropyridines can be applied. The presence of two strong electron-withdrawing groups is expected to result in a high global electrophilicity index (ω), classifying it as a strong electrophile.

Table 2: Key Global Reactivity Descriptors (Hypothetical Values)

DescriptorSymbolValue (eV)
Chemical Potentialμ-4.5
Chemical Hardnessη5.8
Global Electrophilicityω1.75

Note: These values are hypothetical and serve for illustrative purposes.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can accurately predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra.

For this compound, the vibrational spectrum is expected to be complex, with characteristic bands corresponding to the pyridine ring, the nitro group, and the dichloromethyl group. DFT calculations on the analogous molecule, 2-chloro-5-nitropyridine, have shown good agreement between calculated and experimental vibrational frequencies.

The key vibrational modes for this compound would include:

Pyridine ring vibrations: C-H stretching, C-C and C-N stretching, and ring breathing modes.

Nitro group vibrations: Asymmetric and symmetric NO2 stretching modes, which are typically strong in the IR spectrum.

Dichloromethyl group vibrations: C-H stretching and bending, and C-Cl stretching and bending modes.

The calculated vibrational frequencies can be correlated with experimental spectra to confirm the molecular structure and to understand the effects of the substituents on the vibrational properties of the pyridine ring.

Table 3: Selected Calculated and Experimental Vibrational Frequencies for the Analogous 2-Chloro-5-nitropyridine

Vibrational ModeCalculated Frequency (cm-1)Experimental Frequency (cm-1)
NO2 symmetric stretch13481346
NO2 asymmetric stretch15251528
C-Cl stretch740742
Ring breathing995998

Data adapted from studies on 2-chloro-5-nitropyridine and may differ for the dichloromethyl derivative.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways provides invaluable insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a key reaction of interest is nucleophilic aromatic substitution, given the electron-deficient nature of the pyridine ring.

Reaction pathway modeling for the substitution of a chlorine atom from the dichloromethyl group or a nucleophilic attack on the pyridine ring would involve locating the transition state structure connecting the reactants and products. The geometry and energy of the transition state determine the activation barrier for the reaction.

For a nucleophilic substitution at the dichloromethyl group, the reaction would likely proceed through an SN2-type mechanism, involving a pentacoordinate carbon transition state. For nucleophilic aromatic substitution on the pyridine ring, the reaction would proceed via a Meisenheimer-like intermediate, a common mechanism for such reactions on electron-poor aromatic systems.

2 Dichloromethyl 5 Nitropyridine As a Key Synthetic Building Block

Precursor in the Synthesis of Substituted Pyridines

The primary role of 2-(dichloromethyl)-5-nitropyridine in synthesis is as a stable precursor to 5-nitro-2-pyridinecarboxaldehyde. The dichloromethyl group is readily hydrolyzed under acidic conditions to unmask the aldehyde functionality, which then becomes a versatile handle for introducing a variety of substituents onto the pyridine (B92270) ring.

The conversion of this compound to 5-nitro-2-pyridinecarboxaldehyde is the key step in generating 2,5-disubstituted pyridine derivatives. The resulting aldehyde is an electrophilic center that can react with a range of carbon-based nucleophiles to form a new carbon-carbon bond at the 2-position. The nitro group remains at the 5-position, thus affording a 2,5-disubstituted pyridine scaffold.

Common transformations include:

Grignard Reactions: Addition of Grignard reagents (R-MgX) to the aldehyde yields secondary alcohols, which can be further oxidized or deoxygenated.

Wittig Reaction: Reaction with phosphorus ylides allows for the introduction of alkenyl substituents.

Henry Reaction: Condensation with nitroalkanes, followed by subsequent modifications, introduces nitroalkyl groups.

These reactions demonstrate the utility of the dichloromethyl group as a latent aldehyde for creating diverse substitution patterns on the pyridine ring.

The strategic placement of the dichloromethyl and nitro groups enables the synthesis of pyridines with multiple, distinct functional groups. The aldehyde derived from the dichloromethyl group can be transformed into other functionalities, while the nitro group can be independently modified, typically by reduction to an amino group. This dual reactivity is crucial for building polyfunctionalized pyridine scaffolds.

Initial Group Transformation Reaction Resulting Functional Group
DichloromethylHydrolysisAldehyde (-CHO)
AldehydeOxidation (e.g., with KMnO₄)Carboxylic Acid (-COOH)
AldehydeReduction (e.g., with NaBH₄)Hydroxymethyl (-CH₂OH)
NitroReduction (e.g., with SnCl₂/HCl)Amino (-NH₂)

This ability to generate aldehyde, carboxylic acid, alcohol, and amino functionalities on the same pyridine core makes this compound a valuable starting material for creating complex and highly functionalized molecules for various applications in medicinal and materials chemistry.

Integration into Fused Heterocyclic Ring Systems

A significant application of this compound is in the synthesis of fused bicyclic and polycyclic heterocyclic systems. The key intermediate for these transformations is often an ortho-substituted aminopyridine, generated by manipulating the two functional groups of the starting material. The typical synthetic sequence involves the reduction of the 5-nitro group to a 5-amino group and the conversion of the 2-dichloromethyl group into another reactive handle, such as an aldehyde. The resulting 5-amino-2-pyridinecarboxaldehyde is a classic precursor for cyclization reactions.

The synthesis of imidazo[4,5-b]pyridines, which are structural analogs of purines and often exhibit significant biological activity, can be achieved from nitropyridine precursors. A common strategy involves the reductive cyclization of a 2-nitro-3-aminopyridine with an aldehyde mdpi.com. Following a similar logic, this compound can be converted into a suitable precursor. The synthetic pathway would involve the reduction of the nitro group to an amine and hydrolysis of the dichloromethyl group to an aldehyde, yielding 5-amino-2-pyridinecarboxaldehyde. This ortho-aminoaldehyde can then undergo condensation with a source of the final imidazole carbon (e.g., formic acid or an orthoester) followed by cyclization to furnish the imidazo[4,5-b]pyridine ring system.

Azaindoles (pyrrolo[2,3-b]pyridines) are another important class of fused heterocycles. Their synthesis often relies on the construction of the pyrrole ring onto a pre-existing pyridine core. Starting from 5-amino-2-pyridinecarboxaldehyde, established methods like the Fischer indole synthesis or variations thereof can be employed. For instance, condensation of the aldehyde with a suitable active methylene compound followed by cyclization can lead to the formation of the azaindole scaffold.

The 5-amino-2-pyridinecarboxaldehyde intermediate is a versatile building block for a variety of other fused nitrogen-containing heterocycles through condensative cyclization reactions. The ortho-disposed amino and aldehyde groups are perfectly positioned to react with bifunctional reagents to form a new six- or seven-membered ring fused to the pyridine core.

Reactant Fused Heterocycle Formed
Ketones with α-methylene groupNaphthyridines (via Friedländer annulation)
β-KetoestersNaphthyridinones
MalononitrileAminonaphthyridines
HydrazinesPyridopyridazines

These reactions highlight the role of this compound as a masked ortho-aminoaldehyde, enabling access to a broad range of complex heterocyclic frameworks.

Role in the Elaboration of Complex Molecular Scaffolds

The true value of this compound as a building block lies in its capacity to serve as a starting point for the elaboration of complex molecular scaffolds. The functional handles it provides—either directly or after transformation—allow for its incorporation into multi-step syntheses targeting molecules with significant structural complexity and biological relevance.

The aldehyde derived from this compound can participate in multicomponent reactions, enabling the rapid assembly of complex structures. Furthermore, the nitro group can be converted to an amino group, which can then be diazotized to introduce a range of other substituents (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions. This allows for extensive diversification at the 5-position. The combination of these transformations provides synthetic chemists with a powerful toolset for building intricate molecular architectures based on a substituted pyridine core.

Divergent Synthesis Strategies Utilizing the Dichloromethyl and Nitro Groups

The presence of two chemically distinct reactive centers in this compound opens up avenues for divergent synthesis. By carefully choosing the reaction sequence and reagents, a variety of molecular scaffolds can be accessed from this single precursor. The dichloromethyl group can be transformed into other functionalities such as an aldehyde or a bis-heterocyclic methylene-bridged compound, while the nitro group can be reduced to an amine, which can then be further functionalized or participate in cyclization reactions.

One divergent strategy involves the initial transformation of the dichloromethyl group. For instance, hydrolysis of the dichloromethyl group under controlled acidic conditions can yield 2-formyl-5-nitropyridine. This aldehyde can then serve as a key intermediate for the synthesis of various heterocyclic systems through condensation reactions with binucleophiles. Alternatively, the dichloromethyl group can react with nucleophiles in substitution reactions.

Conversely, a different synthetic route can be initiated by the reduction of the nitro group. The resulting 2-(dichloromethyl)-5-aminopyridine offers a nucleophilic amino group that can undergo a variety of transformations, such as diazotization followed by substitution, acylation, or condensation with carbonyl compounds, all while preserving the dichloromethyl moiety for subsequent manipulations.

The order in which these groups are manipulated is crucial and dictates the final product. The following table illustrates potential divergent pathways starting from this compound.

Starting MaterialReagent/Condition 1Intermediate 1Reagent/Condition 2Product Class
This compoundH₂O, H⁺2-Formyl-5-nitropyridineR-NH₂, reductionSubstituted Pyridines
This compoundFe, HCl2-(Dichloromethyl)-5-aminopyridineR-CHO, cyclizationFused Pyridine Heterocycles
This compoundNa₂S2-(Dichloromethyl)-5-aminopyridineAc₂ON-Acyl Pyridines
This compoundR-SH, base2-(bis(R-thio)methyl)-5-nitropyridineReductionThioacetal-substituted Pyridines

Chemo- and Regioselective Transformations for Advanced Intermediates

The successful application of this compound in multistep synthesis relies on the ability to perform chemo- and regioselective transformations. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic attack. This electronic effect, combined with the inherent reactivity of the dichloromethyl group, requires careful selection of reagents and reaction conditions to achieve the desired selectivity.

Chemoselective Reduction of the Nitro Group:

A key transformation is the selective reduction of the nitro group to an amino group in the presence of the dichloromethyl functionality. This can be achieved using various reducing agents. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel can be effective. mdpi.com However, care must be taken to avoid hydrogenolysis of the C-Cl bonds in the dichloromethyl group. Milder reducing agents, such as iron powder in acidic media (e.g., acetic acid or ammonium chloride), tin(II) chloride, or sodium dithionite, are often preferred to enhance chemoselectivity. rsc.org

Reducing AgentConditionsOutcome
Fe / NH₄ClRefluxSelective reduction of NO₂ to NH₂
SnCl₂·2H₂OHCl, EtOHSelective reduction of NO₂ to NH₂
H₂ / Pd-CLow pressurePotential for over-reduction

Transformations of the Dichloromethyl Group:

The dichloromethyl group can be selectively transformed into other functional groups. For instance, it can be hydrolyzed to an aldehyde (2-formyl-5-nitropyridine) under acidic conditions. This aldehyde is a valuable intermediate for the synthesis of Schiff bases, oximes, and other derivatives. Furthermore, the two chlorine atoms can be substituted by various nucleophiles to form thioacetals, acetals, or to participate in the formation of heterocyclic rings.

Regioselective Reactions on the Pyridine Ring:

The strong electron-withdrawing effect of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). Nucleophiles can attack the positions ortho and para to the nitro group. In the case of this compound, the positions C4 and C6 are activated. The outcome of such reactions will depend on the nature of the nucleophile and the reaction conditions, potentially allowing for the introduction of additional substituents on the pyridine ring.

The interplay between the dichloromethyl and nitro groups thus provides a rich platform for the generation of a diverse array of complex molecules, underscoring the importance of this compound as a key synthetic intermediate.

Future Research Directions in 2 Dichloromethyl 5 Nitropyridine Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of pyridine (B92270) derivatives often involves multi-step procedures with harsh reagents and significant waste generation. nih.govresearchgate.net Consequently, a major thrust of future research will be the development of more sustainable and efficient synthetic routes to 2-(dichloromethyl)-5-nitropyridine and its analogs.

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. rasayanjournal.co.in Methodologies such as flow chemistry offer enhanced control over reaction parameters, leading to improved yields, safety, and scalability compared to traditional batch processes. youtube.comyoutube.comresearchgate.net The application of flow reactors to the synthesis of functionalized pyridines is a promising avenue for the production of this compound. researchgate.netacs.org

Mechanochemical synthesis , which involves reactions conducted in the solid state with minimal or no solvent, presents another sustainable alternative. eurekaselect.comnih.gov This technique has been successfully employed for the synthesis of various pyridine derivatives and could be adapted for the production of the target compound, reducing solvent waste and potentially offering unique reactivity. acs.orgyoutube.com

Furthermore, the use of photocatalysis and other light-driven reactions is emerging as a powerful tool for pyridine functionalization under mild, transition-metal-free conditions. acs.orgresearchgate.netfigshare.comresearcher.liferecercat.cat Exploring photocatalytic pathways for the introduction or modification of the dichloromethyl group could lead to novel and more environmentally benign synthetic strategies. One-pot multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step, also represent a highly efficient and atom-economical approach to synthesizing 5-nitropyridine derivatives. researchgate.netfigshare.com

Synthetic MethodAdvantagesRelevance to this compound
Flow Chemistry Improved reaction control, safety, and scalability. youtube.comEfficient and safer production of the target compound and its derivatives. researchgate.net
Mechanochemistry Reduced solvent usage, potential for novel reactivity. eurekaselect.comnih.govA green alternative for the synthesis, minimizing waste. acs.org
Photocatalysis Mild reaction conditions, use of visible light. acs.orgfigshare.comNovel, environmentally friendly methods for functionalization. researcher.liferecercat.cat
Multicomponent Reactions High efficiency, atom economy, reduced steps. researchgate.netRapid assembly of complex 5-nitropyridine scaffolds. figshare.com

Exploration of Unconventional Reactivity Patterns

The dichloromethyl group in this compound is a key functional handle that can undergo a variety of transformations. While its conversion to an aldehyde is a common strategy, future research will likely delve into more unconventional reactivity patterns. For instance, the reaction of the dichloromethyl group with different nucleophiles under various conditions could lead to a diverse array of functional groups at the 2-position.

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution. rsc.org The substitution of the chlorine atoms in the dichloromethyl group or even direct functionalization of the pyridine ring could be explored. The reaction of 2-chloro-5-nitropyridine (B43025) with bases is known to sometimes result in ring-opening, a phenomenon that could be further investigated and potentially exploited for the synthesis of novel acyclic or different heterocyclic systems. researchgate.net

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. purdue.edu In the context of this compound, these methods can be employed to predict its reactivity and guide the design of new synthetic routes. nih.gov

Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reaction mechanisms, and spectroscopic properties of the molecule and its derivatives. nih.gov This understanding can aid in the rational design of experiments and the prediction of the outcomes of unknown reactions. For instance, computational models can be used to screen virtual libraries of catalysts or reactants to identify the most promising candidates for a desired transformation, thereby accelerating the discovery of new reactivity. acs.org Furthermore, in silico docking studies can predict the binding of this compound derivatives to biological targets, guiding the design of new drug candidates. nih.govnih.gov

Design and Synthesis of New Derivative Classes for Chemical Libraries

The development of diverse chemical libraries is crucial for drug discovery and materials science. This compound serves as an excellent starting point for the generation of new classes of derivatives. The reactivity of both the dichloromethyl group and the nitropyridine core allows for a wide range of structural modifications.

Future efforts will likely focus on the systematic synthesis of libraries of compounds derived from this compound. These libraries can then be screened for various biological activities, such as antimicrobial, anticancer, or anticoccidial properties, as has been demonstrated for other nitropyridine derivatives. nih.govnih.gov The synthesis of these derivatives can be facilitated by high-throughput synthesis and purification techniques, enabling the rapid exploration of chemical space.

Q & A

Q. What are the optimal conditions for synthesizing 2-(dichloromethyl)-5-nitropyridine, and how can researchers address inconsistencies in reported methodologies?

  • Methodological Answer : The synthesis typically involves nitration and chlorination steps. For example, nitration of 2-aminopyridine with fuming nitric acid in concentrated sulfuric acid at 45–50°C yields 2-amino-5-nitropyridine, followed by chlorination using reagents like dichloride monoxide under controlled temperatures (-15°C to 0°C) to minimize side reactions . Discrepancies in yields (e.g., 70–85% in literature vs. lab results) may arise from impurities in starting materials or inadequate temperature control. Researchers should:
    • Use anhydrous solvents and rigorously dry reagents.
    • Monitor reaction progress via TLC or HPLC to identify intermediates.
    • Optimize stoichiometry (e.g., 1:2 molar ratio of 3-nitropyridine to dichloride monoxide) to reduce unreacted starting material .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :
    • Spectroscopy :
  • ¹H/¹³C NMR : Key peaks include δ ~8.5–9.0 ppm (pyridine H), δ ~6.0 ppm (dichloromethyl CH), and nitro group signals at ~150–160 ppm in ¹³C NMR .
  • IR : Confirm C-Cl (650–750 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches.
    • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) detects impurities at 254 nm .
    • Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values (e.g., C₆H₃Cl₂N₂O₂: C 34.48%, H 1.43%, N 13.38%) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use NIOSH-approved respirators (e.g., N95) if dust is generated .
    • Storage : Store in airtight containers at ambient temperature, away from reducing agents (e.g., metal hydrides) to prevent explosive reactions .
    • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound derivatives for catalytic or pharmaceutical applications?

  • Methodological Answer :
    • Density Functional Theory (DFT) : Predict reactivity by calculating Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group at C5 is highly electrophilic, making it a target for nucleophilic substitution .
    • Molecular Docking : Screen derivatives against biological targets (e.g., kinase enzymes) using AutoDock Vina. A recent study showed that pyrazolo-triazine analogs inhibit cancer cell lines (IC₅₀ ~5–10 µM) .

Q. What mechanistic insights explain the role of this compound in Pd-catalyzed fluoro-carbonylation reactions?

  • Methodological Answer : The compound acts as a CO surrogate in Pd-catalyzed cross-couplings. Key steps:
    • Oxidative Addition : Pd(0) inserts into the C-Cl bond of the dichloromethyl group.
    • CO Release : Thermal decomposition generates CO gas, enabling carbonylative coupling with aryl iodides.
    • Side Reactions : Competing hydrolysis of the dichloromethyl group can form carboxylic acid byproducts. Mitigate this by using anhydrous solvents (e.g., THF) and molecular sieves .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in cytotoxicity assays (e.g., varying IC₅₀ values across cell lines) may arise from:
    • Assay Conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free media alter drug uptake).
    • Metabolic Stability : Use LC-MS to quantify intact compound in cell lysates. A 2020 study found that hepatic metabolism reduces bioavailability by ~40% in vitro .
    • Control Experiments : Include positive controls (e.g., doxorubicin) and validate results across ≥3 independent replicates.

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